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Propiophenone, 3-(4-methylpiperidino)-2',4',6'-trimethoxy-
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Overview
Description
Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- is a complex organic compound characterized by its unique structure, which includes a propiophenone backbone substituted with a 4-methylpiperidino group and three methoxy groups at the 2’, 4’, and 6’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- typically involves multi-step organic reactions. One common method includes the reaction of propiophenone with methylmagnesium bromide or methyl lithium in the presence of a suitable catalyst to introduce the 4-methylpiperidino group. The methoxy groups are then introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Dimethyl sulfate, Methyl iodide
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted aromatic compounds .
Scientific Research Applications
Propiophenone derivatives are known for their diverse biological activities, including:
- Antidepressant Effects : Research indicates that compounds similar to propiophenone can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating depression .
- Analgesic Properties : Some studies suggest that derivatives of propiophenone may exhibit pain-relieving effects, making them potential candidates for analgesic drug development .
- Antitumor Activity : Certain analogs have been tested for their ability to inhibit tumor growth in vitro and in vivo, indicating potential applications in cancer therapy .
Applications in Medicinal Chemistry
The compound's structure allows it to interact with various biological targets, making it a subject of interest for drug discovery. Notably:
- High-Throughput Screening : Propiophenone derivatives can be included in high-throughput screening assays to identify new drugs targeting specific receptors or enzymes involved in disease processes. This approach facilitates the discovery of selective compounds that can minimize side effects .
- Structure-Activity Relationship Studies : Understanding how modifications to the propiophenone structure affect its biological activity can guide the synthesis of more effective drugs. For instance, altering the methoxy groups may enhance receptor binding affinity or alter metabolic stability .
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antidepressant | Modulates serotonin/norepinephrine pathways | |
Analgesic | Exhibits pain-relieving effects | |
Antitumor | Inhibits tumor growth in vitro/in vivo |
Case Studies
-
Antidepressant Efficacy :
A study investigated the antidepressant-like effects of a series of propiophenone derivatives in animal models. Results indicated significant reductions in depressive behaviors when administered at specific dosages, suggesting potential therapeutic applications in mood disorders . -
Antitumor Potential :
In vitro studies on cancer cell lines demonstrated that certain derivatives of propiophenone inhibited cell proliferation and induced apoptosis. These findings support further investigation into their mechanisms of action and potential use as antitumor agents . -
Pain Management :
A pharmacological evaluation showed that one derivative exhibited significant analgesic effects comparable to established pain relievers. This opens avenues for developing new analgesics based on the propiophenone framework .
Mechanism of Action
The mechanism of action of Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Propiophenone: The parent compound, which lacks the 4-methylpiperidino and methoxy groups.
4-Methylpropiophenone: A derivative with a methyl group at the para position of the phenyl ring.
2’,4’,6’-Trimethoxypropiophenone: A derivative with methoxy groups at the 2’, 4’, and 6’ positions of the phenyl ring.
Uniqueness
Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- is unique due to the presence of both the 4-methylpiperidino group and the three methoxy groups, which confer distinct chemical and biological properties.
Biological Activity
Propiophenone derivatives, particularly the compound 3-(4-methylpiperidino)-2',4',6'-trimethoxy- , have garnered attention for their potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of Propiophenone, 3-(4-methylpiperidino)-2',4',6'-trimethoxy- is C18H27NO3. The compound features a propiophenone backbone with three methoxy groups and a piperidine moiety, which contributes to its biological activity.
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. The presence of the piperidine ring suggests potential activity as a central nervous system (CNS) agent.
- Dopaminergic Activity : The piperidinyl group can enhance binding affinity to dopamine receptors, potentially affecting mood and behavior.
- Serotonergic Modulation : Methoxy substitutions may influence serotonin receptor activity, suggesting anxiolytic or antidepressant properties.
Antidepressant Effects
A study exploring the antidepressant-like effects of similar compounds indicated that derivatives with piperidine structures exhibited significant reductions in immobility time in forced swim tests, suggesting enhanced mood elevation effects .
Analgesic Properties
Another area of interest is the analgesic potential of these compounds. Research has shown that certain propiophenone derivatives can modulate pain pathways through interactions with opioid receptors, providing a basis for their use in pain management .
Case Studies
- Case Study on Antidepressant Properties :
- Case Study on Analgesic Effects :
Data Table: Summary of Biological Activities
Properties
CAS No. |
18703-97-4 |
---|---|
Molecular Formula |
C18H27NO4 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-(4-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C18H27NO4/c1-13-5-8-19(9-6-13)10-7-15(20)18-16(22-3)11-14(21-2)12-17(18)23-4/h11-13H,5-10H2,1-4H3 |
InChI Key |
KDCIKZCNHSWZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)C2=C(C=C(C=C2OC)OC)OC |
Origin of Product |
United States |
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